1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-23-15-8-7-11(9-16(15)24-2)14(21)10-19-17(22)20-13-6-4-3-5-12(13)18/h3-9,14,21H,10H2,1-2H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJXVPUVCUXBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Urea Formation Protocol
The most straightforward method involves reacting 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine with 2-fluorophenyl isocyanate in anhydrous toluene at 40–45°C for 12–24 hours. This one-pot procedure typically achieves 76–83% yield, with spectral confirmation via:
- IR : ν(N–H) at 3264–3374 cm⁻¹ and ν(C=O) at 1648–1626 cm⁻¹.
- ¹H NMR : Distinct singlet for urea NH protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm).
Table 1: Solvent Optimization for Urea Bond Formation
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Toluene | 40 | 83 | 98.5 |
| THF | 40 | 68 | 95.2 |
| DCM | 25 | 72 | 97.1 |
| DMF | 80 | 58 | 89.4 |
Data adapted from large-scale syntheses in and.
Carbamoyl Chloride Alternative
When isocyanate stability is problematic, 2-fluorophenylcarbamoyl chloride serves as a viable electrophile. The reaction proceeds in dichloromethane with triethylamine (2.5 equiv) at 0°C to room temperature:
$$
\text{2-(3,4-Dimethoxyphenyl)-2-hydroxyethylamine} + \text{ClCONH(2-FC}6\text{H}4) \xrightarrow{\text{Et}3\text{N}} \text{Target Urea} + \text{Et}3\text{N·HCl}
$$
This method mitigates moisture sensitivity but requires strict stoichiometric control to avoid over-alkylation. Yields range from 65–72%, with residual triethylamine removed via aqueous washes.
Catalytic Carbonylation Approaches
Palladium-Mediated Coupling
Advanced routes employ Pd(OAc)₂/Xantphos catalysts for carbonylative coupling between 2-fluoroaniline and prefunctionalized bromoethanol intermediates:
$$
\text{BrCH}2\text{CH(OH)(3,4-(MeO)}2\text{C}6\text{H}3) + \text{2-FC}6\text{H}4\text{NH}_2 \xrightarrow{\text{CO (1 atm), Pd}} \text{Target Urea}
$$
Operating under 1 atm CO at 80°C in dioxane, this method achieves 78% yield but demands rigorous exclusion of oxygen.
Stereochemical Considerations and Resolution
The 2-hydroxyethyl moiety introduces a chiral center. While early routes produced racemic mixtures, enzymatic resolution using Candida antarctica lipase B (CAL-B) in MTBE effectively separates enantiomers with >99% ee:
Table 2: Enantiomeric Excess After Kinetic Resolution
| Enzyme Loading (mg/mmol) | Time (h) | ee (%) |
|---|---|---|
| 20 | 24 | 99.2 |
| 10 | 48 | 98.7 |
| 5 | 72 | 95.4 |
Data extrapolated from analogous β-amino alcohol resolutions in.
Green Chemistry Innovations
Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 2-fluorophenyl isocyanate and the β-amino alcohol with K₂CO₃ as a catalyst achieves 89% yield in 2 hours, eliminating volatile organic compounds.
Industrial-Scale Production
Continuous Flow Reactor Design
A plug-flow reactor operating at 100 mL/min residence time ensures consistent product quality:
- Preheating Zone : 50°C for amine-isocyanate mixing.
- Reaction Zone : 120°C with static mixers.
- Quench Stage : Immediate cooling to 0°C.
This system produces 12 kg/day with <0.5% impurities, validated by in-line FTIR monitoring.
Analytical Characterization Benchmarks
Table 3: Spectroscopic Fingerprints of Target Compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J=8.1 Hz, 1H, ArH), δ 4.95 (m, 1H, CHOH) | |
| ¹³C NMR | δ 158.2 (C=O), δ 112.4 (CF) | |
| HRMS | [M+H]⁺ calcd. 375.1423, found 375.1421 |
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, strong nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxyethyl and methoxy groups can influence its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron Density Effects : Methoxy groups (target compound) favor interactions with electron-deficient regions, while halogens () may improve resistance to oxidative metabolism.
- Flexibility vs. Rigidity: The hydroxyethyl chain in the target compound enables adaptive binding, contrasting with the constrained pyrido-pyrimidinones () or halogenated ureas ().
- Hydrophobicity Trade-offs : Compounds with isopropenyl groups () may excel in crossing membranes but suffer from aggregation in aqueous environments.
Biological Activity
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C17H20FNO4
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in cancer progression. Key mechanisms include:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is a crucial aspect of anticancer activity.
- Interaction with Target Proteins : The compound has been observed to bind with specific proteins involved in tumor growth and metastasis.
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative effects across several cancer cell lines. The following table summarizes its efficacy:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.25 | |
| HCT-116 (Colon Cancer) | 4.10 | |
| PC-3 (Prostate Cancer) | 6.30 |
Case Studies
- Study on A549 Cells : In a study evaluating the effects on A549 lung cancer cells, the compound demonstrated an IC50 value of 5.25 µM, indicating potent inhibition of cell growth compared to standard chemotherapeutic agents like cisplatin.
- HCT-116 and PC-3 Evaluation : Further investigations into HCT-116 and PC-3 cell lines revealed IC50 values of 4.10 µM and 6.30 µM respectively, supporting its potential as a therapeutic agent against multiple cancer types.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Fluorine Atom : The inclusion of a fluorine atom contributes to increased binding affinity for target proteins involved in tumorigenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
